2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE
Description
2-[(2E)-3-(5-Methylfuran-2-yl)prop-2-enamido]benzamide is a benzamide derivative featuring an acrylamide side chain substituted with a 5-methylfuran-2-yl group at the C3 position of the propenamido moiety. The (2E) designation indicates the trans configuration of the double bond in the acrylamide group. This compound’s structure combines a planar benzamide core with a conjugated furan-acrylamide system, which may influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-7-11(20-10)8-9-14(18)17-13-5-3-2-4-12(13)15(16)19/h2-9H,1H3,(H2,16,19)(H,17,18)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXNPQIHHVMAHM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Amidation Reaction: The furan derivative is then subjected to an amidation reaction with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Enamine Formation: The final step involves the formation of the enamide linkage through a condensation reaction between the furan derivative and an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The enamide linkage can be reduced to form the corresponding amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Nitrobenzamides, sulfonylbenzamides, etc.
Scientific Research Applications
2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The furan ring and benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Properties of 2-[(2E)-3-(5-Methylfuran-2-yl)prop-2-enamido]benzamide and Analogs
*Calculated based on formula C₁₆H₁₆N₂O₃.
Key Observations:
- Electronic Effects : The 5-methylfuran group in the target compound is electron-rich due to the oxygen heteroatom and methyl substitution, contrasting with the electron-withdrawing nitro group in the 3-nitrophenyl analog . This difference may influence reactivity in electrophilic substitutions or binding interactions.
- Biological Activity: The quinazolinone-purine analog (Compound 155) demonstrates bioactivity in kinase inhibition, highlighting the role of heterocyclic appendages in medicinal chemistry .
Hydrogen Bonding and Crystallographic Behavior
The target compound’s amide groups (-CONH-) and furan oxygen can participate in hydrogen-bonding networks, as described by Bernstein et al. in their analysis of graph-set patterns . Comparable acrylamide-containing benzamides (e.g., ’s nitro analog) may form similar intermolecular interactions, but the nitro group’s steric bulk could disrupt packing efficiency. Crystallographic software like SHELXL and WinGX (used for small-molecule refinement) would be critical for analyzing such structural features .
Research Findings and Gaps
- Crystallography : Experimental determination of hydrogen-bonding patterns and crystal packing (using SHELX or ORTEP) is needed to validate computational predictions .
Biological Activity
2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, which includes a benzamide core and a furan ring, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name for the compound is 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzamide. Its molecular formula is with a molecular weight of approximately 286.28 g/mol. The compound's structure features an enamido linkage that may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14N2O3 |
| Molecular Weight | 286.28 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds containing furan rings exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
Anticancer Activity
The compound has been evaluated for its anticancer properties in several in vitro studies. It demonstrates cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for halting tumor progression .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HT-29 | 30 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory assays. In experimental models, it reduced inflammation markers significantly compared to control groups. The observed effects are likely due to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Binding : It could bind to receptors that modulate cell survival and proliferation.
- Reactive Oxygen Species (ROS) : It appears to influence ROS levels, contributing to its anticancer effects.
Case Studies
Several case studies have explored the application of this compound in therapeutic contexts:
- Case Study on Antimicrobial Efficacy : A study involving various bacterial strains highlighted the efficacy of the compound in inhibiting bacterial growth, leading to further exploration in clinical settings.
- Case Study on Cancer Treatment : In vitro studies using cancer cell lines showed that treatment with the compound led to significant reductions in cell viability, prompting investigations into its use as a potential chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
